molecular formula C25H31N3O6 B10753237 Methysergide Maleate CAS No. 29605-96-7

Methysergide Maleate

Cat. No.: B10753237
CAS No.: 29605-96-7
M. Wt: 469.5 g/mol
InChI Key: LWYXFDXUMVEZKS-ZVFOLQIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methysergide Maleate is synthesized through a series of chemical reactions starting from lysergic acid. The synthetic route involves the following steps:

    Formation of Lysergic Acid: Lysergic acid is first converted to lysergic acid diethylamide.

    Hydroxylation: The lysergic acid diethylamide undergoes hydroxylation to form 1-methyl-D-lysergic acid butanolamide.

    Esterification: The butanolamide is then esterified to form Methysergide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Methysergide Maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Methysergide, which can have different pharmacological properties .

Scientific Research Applications

Methysergide Maleate has a wide range of scientific research applications, including:

Mechanism of Action

Methysergide Maleate exerts its effects by antagonizing serotonin receptors in the central nervous system. It directly stimulates smooth muscle, leading to vasoconstriction. This action helps in the prophylaxis of migraines and cluster headaches by preventing the dilation of blood vessels that can trigger these conditions . The molecular targets involved include serotonin receptors, particularly the 5-HT2 receptor subtype .

Comparison with Similar Compounds

Methysergide Maleate is unique compared to other similar compounds due to its specific antagonistic action on serotonin receptors. Similar compounds include:

This compound stands out due to its specific use in the prophylaxis of migraines and cluster headaches, making it a valuable compound in medical research and treatment .

Properties

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYXFDXUMVEZKS-ZVFOLQIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017106
Record name Methysergide hydrogen maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-49-7
Record name Methysergide maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methysergide maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methysergide maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methysergide hydrogen maleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYSERGIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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